molecular formula C16H21NO3S2 B4301874 N-(2-butoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide

N-(2-butoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide

Cat. No. B4301874
M. Wt: 339.5 g/mol
InChI Key: UKVFTXVEVBQQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BPTES is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in cancer metabolism. Cancer cells have a high demand for glutamine, which is used as a source of energy and building blocks for cell growth. By inhibiting glutaminase, BPTES can selectively kill cancer cells while sparing normal cells. This makes BPTES a promising candidate for cancer therapy.

Mechanism of Action

BPTES inhibits glutaminase by binding to its active site, thereby preventing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate and other downstream metabolites that are essential for cancer cell survival. The inhibition of glutaminase also leads to an accumulation of glutamine, which can be toxic to cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have a range of biochemical and physiological effects in cancer cells. These include the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular metabolism. BPTES has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPTES is its specificity for glutaminase, which makes it a selective inhibitor of cancer metabolism. This reduces the risk of off-target effects and toxicity to normal cells. However, BPTES has some limitations in lab experiments, including poor solubility and stability, which can affect its efficacy and reproducibility.

Future Directions

There are several future directions for the development of BPTES as a cancer therapy. These include the optimization of its chemical properties to improve its solubility and stability, the identification of biomarkers that can predict response to BPTES, and the development of combination therapies that can enhance its efficacy. Additionally, further studies are needed to understand the mechanisms of resistance to BPTES and to identify strategies to overcome them.
In conclusion, BPTES is a promising candidate for cancer therapy due to its specificity for glutaminase and its ability to selectively kill cancer cells. While there are some limitations to its use in lab experiments, there are several future directions for its development as a therapeutic agent. Further research is needed to fully understand the potential of BPTES in cancer treatment.

Scientific Research Applications

BPTES has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. In vitro studies have shown that BPTES can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have demonstrated that BPTES can reduce tumor growth and improve survival in animal models of cancer.

properties

IUPAC Name

N-(2-butoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S2/c1-4-5-10-20-15-9-7-6-8-14(15)17-22(18,19)16-11-12(2)21-13(16)3/h6-9,11,17H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVFTXVEVBQQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-butoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-butoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide
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Reactant of Route 6
N-(2-butoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide

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